
N-Boc-2-piperidinecarboxylic acid
Overview
Description
N-Boc-2-piperidinecarboxylic acid (CAS: 98303-20-9) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound features a piperidine ring (a six-membered amine heterocycle) substituted with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group enhances stability during synthetic reactions and is cleavable under acidic conditions .
Preparation Methods
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include deprotected amines, substituted piperidines, and various oxidation products.
Scientific Research Applications
Pharmaceutical Applications
N-Boc-2-piperidinecarboxylic acid is extensively utilized in the pharmaceutical industry for its role as a building block in the synthesis of various bioactive compounds. Its applications include:
- Synthesis of Peptides and Amides :
- Drug Development :
- Asymmetric Synthesis :
Agrochemical Applications
In agrochemicals, this compound is recognized for its utility in:
- Pesticide Formulation :
- Herbicides and Fungicides :
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds applications in:
- Dye Manufacturing :
- Catalytic Processes :
Case Studies
Several studies highlight the effectiveness of this compound in practical applications:
- Synthesis of Neuroactive Compounds : Research has shown that derivatives of this compound exhibit significant activity against certain neurological conditions, demonstrating its potential as a precursor for novel therapeutics .
- Development of Selective Herbicides : Studies indicate that formulations incorporating this compound have shown enhanced selectivity towards target weeds while minimizing damage to crops, thereby improving agricultural productivity .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Peptide synthesis, drug development |
Agrochemicals | Pesticides, herbicides, fungicides |
Industrial Chemistry | Dye manufacturing, catalytic processes |
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved in its mechanism of action are primarily related to its use in protecting and deprotecting amine groups in synthetic chemistry .
Comparison with Similar Compounds
Physical Properties :
- Melting point: 130–133°C .
- Insoluble in water; soluble in organic solvents like dichloromethane and dimethylformamide .
- Safety: Causes eye/skin irritation; requires protective equipment during handling .
Structural and Functional Analogues
The following table compares N-Boc-2-piperidinecarboxylic acid with structurally related compounds:
Key Comparative Analysis
Protecting Groups
- Boc vs. Cbz: Boc (tert-butoxycarbonyl): Acid-labile, removed with trifluoroacetic acid (TFA). Preferred for orthogonal protection in peptide synthesis . Cbz (benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for cleavage. Less compatible with reducing conditions .
Chiral Variants
- The (R)-enantiomer of this compound (CAS: 28697-17-8) is prized for synthesizing chiral drugs, while the (S)-enantiomer (CAS: 26250-84-0) is less commonly utilized .
Ring Size Effects
- Piperidine (6-membered) vs. Pyrrolidine (5-membered) :
- Piperidine derivatives (e.g., this compound) have reduced ring strain, enhancing stability in prolonged reactions.
- Pyrrolidine analogues (e.g., N-Boc-2-pyrrolidineacetic acid) exhibit faster reaction kinetics due to higher ring strain .
Biological Activity
N-Boc-2-piperidinecarboxylic acid, a derivative of piperidine, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, applications in drug development, and mechanisms of action based on diverse research findings.
This compound has the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It is characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and versatility in organic reactions. The synthesis typically involves protecting the amine group in 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine .
Biological Activity
This compound serves primarily as a precursor in the synthesis of various pharmaceutical compounds. Its role as a protecting group allows for selective functionalization of the piperidine ring, which is crucial for designing biologically active molecules. Notably, it has been identified as an essential intermediate in the synthesis of cobimetinib, a medication used in cancer therapy .
The compound's biological activity can be attributed to its ability to stabilize reactive intermediates during chemical reactions. This stabilization is vital for developing compounds that target specific biological pathways. Research indicates that modifications to the structure of this compound can lead to derivatives with varying degrees of biological activity .
Applications in Drug Development
This compound is integral to synthesizing various bioactive compounds, particularly those involved in treating cancer and other diseases. Its derivatives have shown potential in:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Anticancer Activity : Its role in synthesizing cobimetinib highlights its potential in cancer treatment strategies .
- Chiral Building Blocks : The compound's chiral nature allows it to be used as a building block in asymmetric synthesis, contributing to the development of new therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes this compound's structural similarities with related compounds and their unique features:
Compound Name | Similarity | Key Features |
---|---|---|
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 0.97 | Hydroxyl substitution enhances solubility |
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 0.95 | Contains a ketone functionality |
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 0.95 | Dicarboxylate structure increases reactivity |
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 0.95 | Chiral center contributes to unique biological activity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Synthesis of Novel Heterocycles : Research demonstrated the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the compound's versatility in creating complex structures .
- Antimicrobial Peptides : Investigations into antimicrobial peptides derived from similar structures revealed promising antibacterial activity against resistant strains, indicating potential therapeutic applications for N-Boc derivatives .
- Pharmacological Studies : Studies have highlighted how structural modifications can enhance or alter the pharmacological profiles of compounds derived from this compound, emphasizing its importance in drug design .
Q & A
Q. Basic: What are the standard synthetic routes for preparing N-Boc-2-piperidinecarboxylic acid, and how do reaction conditions influence product purity?
Answer:
The synthesis of this compound typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., NaOH or DMAP) .
- Catalytic Dynamic Resolution (CDR) : For enantiomerically pure derivatives, CDR using chiral ligands (e.g., sparteine derivatives) and organolithium reagents (e.g., sec-BuLi) achieves high enantioselectivity. For example, CDR of rac-2-lithio-N-Boc-piperidine with ligand 8 or 9 yields (R)- or (S)-enantiomers with >95% ee .
- Enantioselective Deprotonation : Lithiation with sec-BuLi/(-)-sparteine at -78°C selectively removes the pro-S hydrogen, though competing side reactions (e.g., carbamate addition) can reduce yield. Computational studies suggest thermodynamic control over selectivity .
Key Factors for Purity :
- Temperature : Lower temperatures (-78°C) minimize side reactions in lithiation steps .
- Catalyst Stoichiometry : Excess chiral ligand (e.g., 2 equiv of (-)-sparteine) improves enantioselectivity .
- Workup : Acidic extraction (e.g., HCl) and recrystallization from ethanol/water enhance purity (>95% by HPLC) .
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Primary Techniques :
- NMR : H and C NMR confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation. Carboxylic proton absence in DMSO-d6 indicates deprotonation .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers. Retention times correlate with ee values (e.g., 87:13 er in lithiation reactions) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H] at m/z 230.3 (CHNO) .
- Melting Point : 130–133°C (lit. range) verifies purity .
Property | Value | Reference |
---|---|---|
Melting Point | 130–133°C | |
Solubility | Insoluble in water; soluble in DCM, THF | |
Chiral Purity (HPLC) | >95% (R)- or (S)-enantiomer |
Q. Advanced: How can computational modeling be integrated with experimental data to optimize enantioselective synthesis?
Answer:
Computational methods clarify reaction mechanisms and guide ligand design:
- Transition-State Modeling : DFT studies reveal that (-)-sparteine stabilizes the pro-S deprotonation transition state via Li···N coordination, explaining moderate enantioselectivity (87:13 er) .
- Thermodynamic Control : Calculations show the least acidic α-hydrogen (pro-S) is preferentially transferred, contradicting kinetic assumptions. Activation energies for N-Boc-piperidine lithiation (~25 kcal/mol) are higher than pyrrolidine analogs, justifying slower reaction rates .
- Ligand Screening : Virtual screening of sparteine derivatives predicts steric and electronic effects on ee. For example, bulkier ligands reduce carbamate addition side reactions .
Validation : Compare computed ee with experimental HPLC data to refine force fields or reaction conditions .
Q. Advanced: What strategies address contradictions in enantiomeric excess (ee) data between catalytic systems?
Answer:
Discrepancies arise from:
- Catalyst Structure : Sparteine derivatives (e.g., ligand 8 vs. 9) invert enantioselectivity. For example, ligand 8 yields (R)-enantiomers, while its diastereomer 9 produces (S)-enantiomers .
- Solvent Effects : Polar solvents (e.g., THF) stabilize ion pairs, enhancing selectivity. Nonpolar solvents may favor aggregation, reducing ee .
- Temperature : Lower temperatures (-78°C) improve selectivity by slowing competing pathways .
Resolution Strategies :
- Systematic screening of ligands, solvents, and temperatures.
- Cross-validation using chiral HPLC and computational models .
Q. Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (WGK 3 hazard) .
- Spill Management : Collect solids with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. Advanced: How does chiral ligand choice affect stereochemical outcomes in lithiation reactions?
Answer:
Chiral ligands dictate enantioselectivity via:
- Steric Effects : (-)-Sparteine’s bicyclic structure creates a chiral pocket, favoring pro-S deprotonation. Bulkier ligands (e.g., bis-oxazolines) may hinder transition-state geometries .
- Electronic Effects : Electron-withdrawing groups on ligands increase Li coordination strength, stabilizing specific transition states .
- Solvent Coordination : THF competes with ligands for Li coordination, reducing selectivity. Using less coordinating solvents (e.g., toluene) mitigates this .
Case Study :
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98303-20-9, 118552-55-9 | |
Record name | N-Boc-DL-pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Boc-DL-pipecolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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